4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Overview
Description
4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7ClF2N2 . It has a molecular weight of 276.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and it is substituted with chloro, fluoro, and phenyl groups .Scientific Research Applications
1. AMPA Receptor Antagonism
A study by Chenard et al. (2001) explored 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, including compounds structurally similar to 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline, for their potential as AMPA receptor antagonists. These compounds were evaluated for their structure-activity relationship, revealing new candidates for AMPA receptor antagonism with varying potencies based on computational methods (Chenard et al., 2001).
2. EGFR-TK Imaging in Cancer Research
Research by Fernandes et al. (2008) involved quinazoline derivatives for labeling with technetium-99m. The goal was to develop biomarkers for EGFR-TK imaging, which is significant in cancer research. The study showed that these derivatives, including those structurally related to this compound, could inhibit EGFR autophosphorylation and A431 cell growth, indicating potential use in molecular imaging for cancer diagnosis (Fernandes et al., 2008).
3. Synthesis of Biologically Active Quinazolines
A study by Ouyang et al. (2016) focused on synthesizing N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4, 6-diamine, a compound closely related to this compound. The compound showed potential biological activities in medicine, highlighting the importance of such quinazolines in drug development (Ouyang et al., 2016).
4. Antimicrobial Activity of Quinazoline Derivatives
Raval et al. (2012) researched heterocyclic compounds containing quinazoline structures, including variants similar to this compound. They found significant antimicrobial activity in these compounds, which were characterized using various spectral data and evaluated for their antimicrobial properties (Raval et al., 2012).
5. Anti-inflammatory Activity
Sun et al. (2019) synthesized fluorine-substituted quinazoline derivatives and evaluated their anti-inflammatory activities. The study indicated that compounds structurally similar to this compound displayed potential for inhibitory effects on inflammation-related processes (Sun et al., 2019).
Properties
IUPAC Name |
4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2/c15-13-11-7-10(17)5-6-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMDDIBFRSVJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674253 | |
Record name | 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-32-7 | |
Record name | 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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